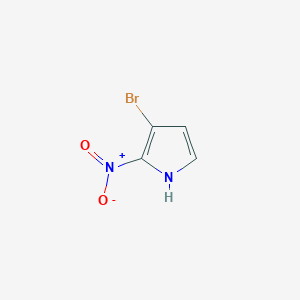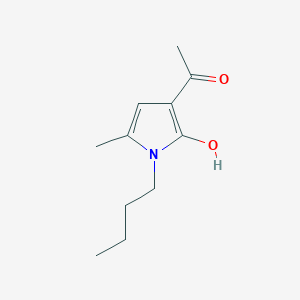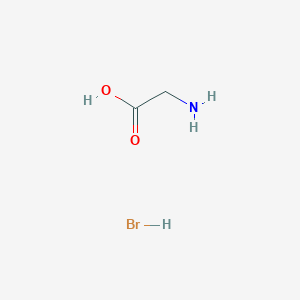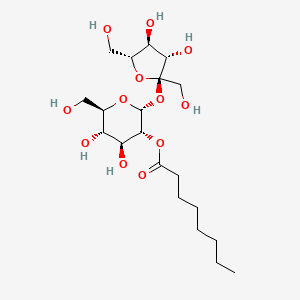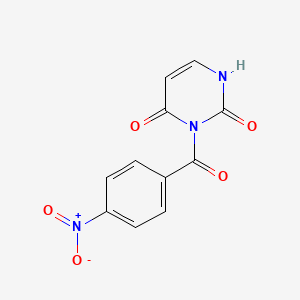![molecular formula C12H16O2S B12902240 2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane CAS No. 111017-45-9](/img/structure/B12902240.png)
2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a 4-methoxyphenylthio group
Métodos De Preparación
The synthesis of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the tetrahydrofuran ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can be compared with other similar compounds, such as:
2-Methyltetrahydrofuran: A solvent used in organometallic chemistry with higher stability and solubility compared to tetrahydrofuran.
4-Methoxy-2-methylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
The uniqueness of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in its analogs.
Propiedades
Número CAS |
111017-45-9 |
|---|---|
Fórmula molecular |
C12H16O2S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)sulfanylmethyl]oxolane |
InChI |
InChI=1S/C12H16O2S/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3 |
Clave InChI |
BLJRZRBLGWJIHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


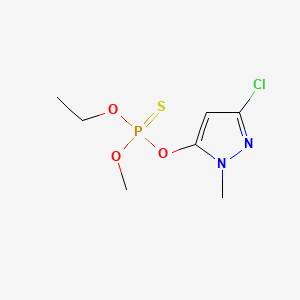
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
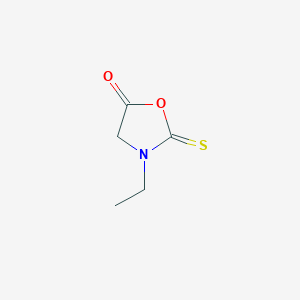
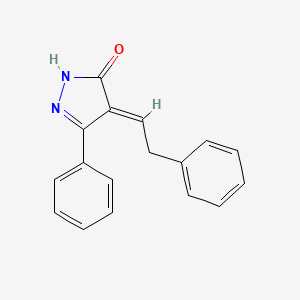
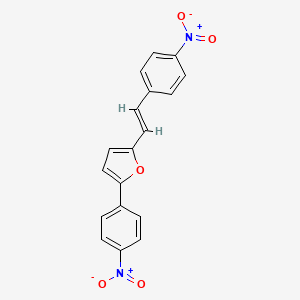
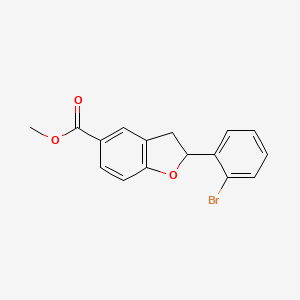
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
